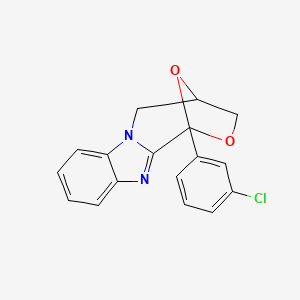
Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] is an organic compound with the molecular formula C16H24N2O. It is a derivative of benzenemethanamine, where two benzenemethanamine units are connected via an oxygen atom, and each nitrogen atom is dimethylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] typically involves the reaction of p-chlorphenamidine with p-cresol in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the formation of polyurethane foams and epoxy resins.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. Its ability to form quaternary ammonium salts with alkyl halides makes it useful as a phase transfer catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: This compound has a similar structure but lacks the oxygen linkage between two benzenemethanamine units.
Benzenemethanamine, 4-methyl-: This variant has a methyl group attached to the benzene ring.
Benzenemethanamine, N,N,4-trimethyl-: This compound has an additional methyl group on the nitrogen atom.
Uniqueness
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] is unique due to its oxygen linkage, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and applications that are not feasible with its simpler analogs.
Eigenschaften
CAS-Nummer |
77019-54-6 |
|---|---|
Molekularformel |
C18H24N2O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-[4-[4-[(dimethylamino)methyl]phenoxy]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H24N2O/c1-19(2)13-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)14-20(3)4/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
WUFTVOXZJQHHEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


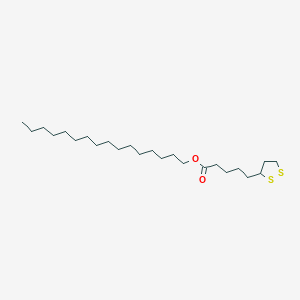
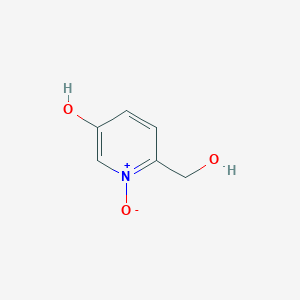
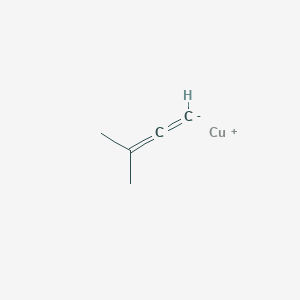
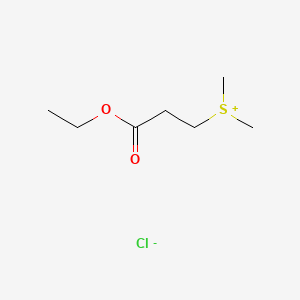

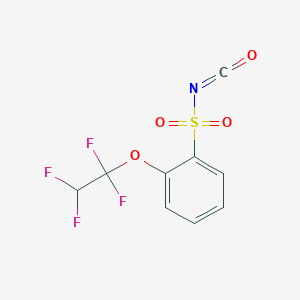
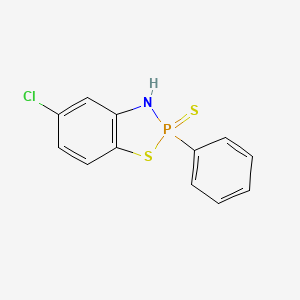
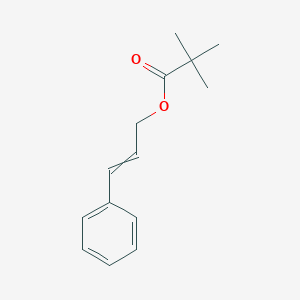
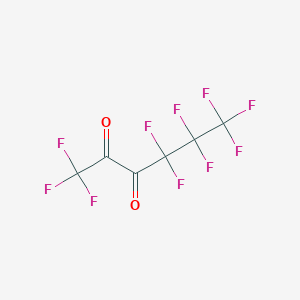

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
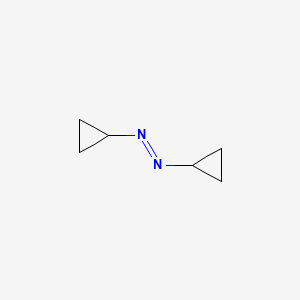
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
